

initial studies on the oral activity of VT103

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Compound of Interest		
Compound Name:	VT103	
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An In-depth Technical Guide on the Initial Studies of the Oral Activity of VT103

Introduction

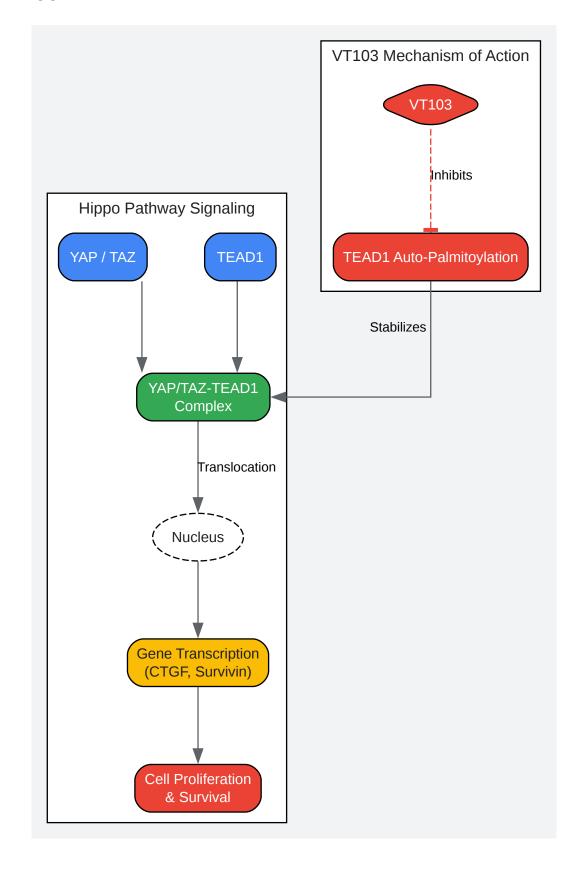
VT103 is an orally active, small-molecule inhibitor that selectively targets the autopalmitoylation of TEA Domain Transcription Factor 1 (TEAD1).[1][2] As a key downstream effector of the Hippo signaling pathway, the YAP/TAZ-TEAD complex plays a critical role in regulating cell proliferation, survival, and organ size. Dysregulation of this pathway is a common driver in various cancers, making TEAD an attractive target for therapeutic intervention. VT103 functions by disrupting the interaction between Yes-associated protein (YAP)/Transcriptional co-activator with PDZ-binding motif (TAZ) and TEAD, thereby inhibiting the transcription of pro-growth and anti-apoptotic genes.[1][2] This document provides a comprehensive technical overview of the initial preclinical studies that established the oral activity and anti-tumor efficacy of VT103.

Mechanism of Action

VT103's primary mechanism involves the inhibition of TEAD1 auto-palmitoylation, a crucial post-translational modification that stabilizes the YAP/TAZ-TEAD complex. By binding to the central lipid pocket of TEAD1, VT103 prevents this modification, leading to the disruption of the YAP-TEAD1 interaction.[1][3] This prevents the nuclear translocation of the YAP/TAZ co-activators and subsequent transcription of target genes like CTGF, CYR61, and BIRC5 (survivin).[3][4] Recent studies also suggest that certain sulfonamide-containing TEAD inhibitors, including VT103, can induce a "cofactor switch," promoting TEAD's interaction with



the transcriptional repressor Vestigial-like 4 (VGLL4) to further suppress oncogenic gene expression.[5]





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Caption: Mechanism of VT103 in the Hippo Signaling Pathway.

In Vitro Activity

Initial studies demonstrated that **VT103** potently inhibits YAP/TAZ-TEAD promoted gene transcription with high selectivity for TEAD1. It effectively suppresses the proliferation of cancer cell lines with a dysregulated Hippo pathway, particularly those with NF2 deficiency.

Table 1: Summary of In Vitro Quantitative Data

Assay Type	Cell Line / System	Result	Reference
YAP Reporter Assay	HEK293T	IC ₅₀ = 1.02 nM	[1][6]
TEAD Palmitoylation	HEK293T expressing TEADs	Selective inhibition of TEAD1 at 3 µM; no inhibition of TEAD2, 3, or 4	[1][6]
Cell Proliferation	NF2-deficient Mesothelioma Cells	Inhibition at nanomolar concentrations	[3]
Apoptosis Assay	KTOR81 (BRAF V600E LUAD)	Increased apoptosis when combined with Dabrafenib	[4]
Colony Formation	Diffuse Gastric Cancer (DGC) Cells	Reduced colony formation	[7]
Cell Invasion	DGC Cell Lines	Reduced invasion	[7]

Experimental Protocols: In Vitro Assays Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol was adapted from studies assessing the disruption of YAP-TEAD interactions in mesothelioma cells.[3]



- Cell Treatment: Culture NCI-H2373 or NCI-H226 cells to ~80% confluency. Treat cells with 3 μmol/L of VT103 or DMSO vehicle control for 4 or 24 hours.
- Lysis: Harvest and lyse cells in IP Lysis Buffer supplemented with protease and phosphatase inhibitors.
- Immunoprecipitation: Pre-clear lysates with Protein A/G magnetic beads. Incubate the supernatant with an anti-TEAD1 or anti-TEAD4 antibody overnight at 4°C.
- Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
- Washing: Wash the beads multiple times with lysis buffer to remove non-specific binding.
- Elution and Western Blot: Elute the protein complexes from the beads using SDS-PAGE sample buffer. Analyze the eluates by Western blot using antibodies against YAP, TAZ, TEAD1, and TEAD4 to assess the level of co-precipitated proteins.



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Caption: Experimental workflow for Co-Immunoprecipitation.

In Vivo Oral Activity and Pharmacokinetics

VT103 demonstrates significant anti-tumor activity when administered orally in multiple preclinical xenograft models. It is well-tolerated, with studies reporting no significant body weight loss in treated animals.[3][4]

Table 2: Summary of In Vivo Oral Efficacy Studies

| Cancer Model | Xenograft | Dosing Schedule (Oral) | Key Result | Reference | | :--- | :--- | :--- | :--- | | Mesothelioma | NCI-H226 | 3 mg/kg, once daily | Tumor regression (TGI = 106.14%) |[3] | | Mesothelioma | NCI-H2373-Tu-P2 | 1, 3, 10 mg/kg, once daily | Significant tumor regression (TGI > 110%) |[3] | | Mesothelioma | NCI-H2373-Tu-P2 | 0.3 mg/kg, once daily | Blocked tumor growth (TGI = 76.43%) |[3] | | BRAF V600E LUAD | KTOR81 | (Not specified) + Dabrafenib |



Significant tumor shrinkage vs. monotherapy |[4][8] | | Diffuse Gastric Cancer | Orthotopic Model | (Not specified) + 5-FU | Abrogated primary tumor formation |[7] |

TGI = Tumor Growth Inhibition. A TGI > 100% indicates tumor regression.

Table 3: Pharmacokinetic Parameters of TEAD Inhibitors

in Mice

Compound	Dose	Bioavailability (F%)	Half-life (T ₁ / ₂)	Reference
VT103	7 mg/kg	Good oral pharmacokinetic s (data not specified)	(data not specified)	[3]
VT104 (analog)	10 mg/kg	78%	24.2 hours	[3]

Note: While specific PK values for **VT103** were not detailed in the referenced publication, it was described as having "improved potency and good oral pharmacokinetics." Data for the structurally similar analog VT104 is provided for context.

Experimental Protocols: In Vivo Studies Xenograft Efficacy Study

This protocol is a generalized representation based on studies in mesothelioma models.[3]

- Cell Implantation: Subcutaneously inject NCI-H226 or NCI-H2373 cells into the flank of immunocompromised mice.
- Tumor Growth: Allow tumors to grow to a specified volume (e.g., ~110-300 mm³).
- Randomization: Randomize animals into vehicle control and treatment groups.
- Drug Administration: Prepare **VT103** in a suitable vehicle (e.g., 5% DMSO + 10% Solutol + 85% D5W).[3] Administer the formulation orally once daily at the specified doses (e.g., 0.3, 1, 3, 10 mg/kg).

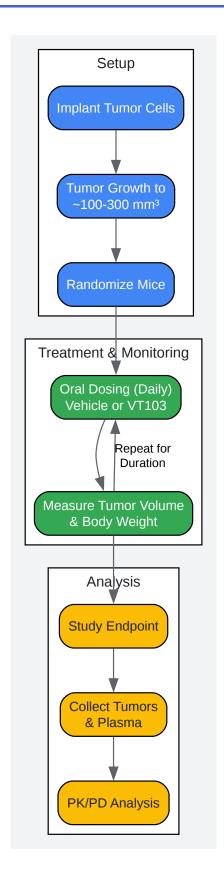
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- Monitoring: Monitor tumor volume and animal body weight regularly (e.g., 2-3 times per week).
- Endpoint: Continue treatment for a defined period (e.g., 45 days) or until tumors in the control group reach a predetermined size. Collect tumors and plasma for pharmacodynamic and pharmacokinetic analysis.





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Caption: Generalized workflow for in vivo xenograft efficacy studies.



Pharmacodynamic Activity

Oral administration of **VT103** leads to target engagement in tumors, as evidenced by the inhibition of TEAD1 palmitoylation and the downregulation of canonical Hippo pathway target genes.

Table 4: Summary of In Vivo Pharmacodynamic Effects

Model	Treatment	Tissue	Biomarker	Result	Reference
NCI-H2373 Xenograft	10 mg/kg, p.o. daily for 3 days	Tumor	Lipid- modified TEAD1	40% reduction	[3]
NCI-H2373 Xenograft	10 mg/kg, p.o. daily for 3 days	Tumor	CTGF gene expression	5-fold downregulati on	[3]
NCI-H226 Xenograft	3-10 mg/kg, p.o. daily for 3 days	Tumor	CTGF & CYR61 expression	Dose- dependent downregulati on	[3]
BRAF V600E LUAD Xenograft	Combination w/ Dabrafenib	Tumor	Survivin expression	Significantly lower expression	[4]

Conclusion

The initial preclinical data for **VT103** provide a strong foundation for its development as an orally active anti-cancer agent. These studies demonstrate that **VT103** potently and selectively inhibits TEAD1, leading to robust anti-tumor efficacy in vitro and in vivo across multiple cancer types, including mesothelioma and lung adenocarcinoma. Its favorable oral activity and tolerability in animal models highlight its potential as a targeted therapy for cancers driven by the dysregulation of the Hippo signaling pathway.

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